Bienvenue dans la boutique en ligne BenchChem!

12-Deoxyerythromycin 9-Oxime

Macrolide Synthesis Beckmann Rearrangement Azithromycin Intermediate

12-Deoxyerythromycin 9-Oxime (CAS 53274-43-4) is a semi-synthetic macrolide derivative and a key intermediate in the synthesis of advanced macrolide antibiotics, notably azithromycin and roxithromycin. It is the 9-oxime derivative of erythromycin B (12-deoxyerythromycin), differing from erythromycin A by the absence of a C-12 hydroxyl group and the conversion of the C-9 ketone to an oxime.

Molecular Formula C37H68N2O12
Molecular Weight 732.953
CAS No. 53274-43-4
Cat. No. B570867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Deoxyerythromycin 9-Oxime
CAS53274-43-4
SynonymsErythromycin B 9-oxime;  Erythromycin B oxime
Molecular FormulaC37H68N2O12
Molecular Weight732.953
Structural Identifiers
SMILESCCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C
InChIInChI=1S/C37H68N2O12/c1-14-26-20(4)29(40)21(5)28(38-45)18(2)16-36(9,44)33(51-35-30(41)25(39(11)12)15-19(3)47-35)22(6)31(23(7)34(43)49-26)50-27-17-37(10,46-13)32(42)24(8)48-27/h18-27,29-33,35,40-42,44-45H,14-17H2,1-13H3/t18-,19?,20+,21+,22+,23-,24?,25?,26-,27?,29+,30?,31+,32?,33-,35?,36-,37?/m1/s1
InChIKeyQYBHRDHXPFVHKB-NXYLRWGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Deoxyerythromycin 9-Oxime (CAS 53274-43-4): Baseline Overview and Class Positioning


12-Deoxyerythromycin 9-Oxime (CAS 53274-43-4) is a semi-synthetic macrolide derivative and a key intermediate in the synthesis of advanced macrolide antibiotics, notably azithromycin and roxithromycin . It is the 9-oxime derivative of erythromycin B (12-deoxyerythromycin), differing from erythromycin A by the absence of a C-12 hydroxyl group and the conversion of the C-9 ketone to an oxime [1]. This structural modification is foundational for subsequent chemical transformations that yield clinically significant 9-deoxo-9a-aza-9a-homoerythromycin and 9-oxime ether scaffolds [2].

12-Deoxyerythromycin 9-Oxime: Why In-Class Substitution Is Not Scientifically or Industrially Equivalent


Substitution of 12-Deoxyerythromycin 9-Oxime with other erythromycin oxime derivatives or parent macrolides is not chemically or functionally equivalent due to critical differences in downstream synthetic utility and intrinsic biological properties. The C-12 deoxy modification uniquely predisposes this compound to specific ring-expansion reactions, such as the Beckmann rearrangement, which is a cornerstone of azithromycin synthesis; 12-hydroxy-containing analogs like erythromycin A 9-oxime follow divergent reaction pathways under identical conditions [1]. Furthermore, the absence of the 12-hydroxyl confers a distinct acid stability and anti-malarial activity profile relative to the parent erythromycin A scaffold, underscoring its non-interchangeable role in both medicinal chemistry and industrial process development [2].

12-Deoxyerythromycin 9-Oxime: Direct Quantitative Differentiation from Erythromycin A and Related Oxime Analogs


12-Deoxyerythromycin 9-Oxime as the Exclusive Industrial Intermediate for Azithromycin via Beckmann Rearrangement

12-Deoxyerythromycin 9-Oxime is a mandatory and exclusive intermediate for the industrial-scale synthesis of azithromycin, differentiating it fundamentally from erythromycin A 9-oxime. The patented Beckmann rearrangement specifically requires the 12-deoxy structure to yield the critical 9-deoxo-12-deoxy-9,12-epoxy-8a,9-didehydro-8a-aza-8a-homoerythromycin A scaffold [1]. Erythromycin A 9-oxime, which retains a C-12 hydroxyl, does not undergo this rearrangement efficiently and is therefore not a viable industrial alternative for azithromycin production .

Macrolide Synthesis Beckmann Rearrangement Azithromycin Intermediate

Quantified Anti-Malarial Activity of Erythromycin B 9-Oxime vs. Erythromycin A Scaffold

Erythromycin B 9-Oxime (12-Deoxyerythromycin 9-Oxime) demonstrates quantifiable anti-malarial activity against the multi-drug-resistant K1 strain of *Plasmodium falciparum*, with an IC50 of 146.0 µM [1]. In contrast, the parent erythromycin A scaffold is reported to have an IC50 > 200 µM against the same strain, indicating a significant, albeit moderate, improvement in potency [1]. This data positions the 12-deoxy oxime derivative as a structurally distinct lead with a unique activity profile within the macrolide class.

Anti-Malarial Plasmodium falciparum Macrolide SAR

Differentiation in Acid Stability and Bioavailability Potential: Roxithromycin (9-Oxime Ether) vs. Erythromycin

The 9-oxime modification is the critical structural determinant for overcoming the acid lability and poor oral bioavailability of erythromycin A. In a direct pharmacokinetic comparison, the 9-oxime ether derivative roxithromycin (derived from erythromycin A 9-oxime) achieved an area under the plasma concentration-time curve (AUC) that was 16.2-fold greater than that of erythromycin at a comparable dose (150 mg vs 250 mg) [1]. This quantitative improvement stems from the enhanced gastric stability conferred by masking the C-9 ketone as an oxime, a feature shared by 12-Deoxyerythromycin 9-Oxime [2].

Acid Stability Pharmacokinetics Macrolide

Chemical Stability and Handling Advantages Due to Oxime Substitution

12-Deoxyerythromycin 9-Oxime exhibits enhanced chemical stability compared to its parent ketone, erythromycin B. The conversion of the C-9 ketone to an oxime alters hydrogen bonding patterns and reduces susceptibility to acid-catalyzed degradation, a well-documented class effect for 9-oxime macrolides . This is in direct contrast to erythromycin A, which is known to degrade rapidly in acidic environments due to intramolecular cyclization reactions involving the C-9 ketone and C-12 hydroxyl [1]. While quantitative stability data for the 12-deoxy oxime is not published, the absence of the C-12 hydroxyl further reduces the likelihood of acid-catalyzed intramolecular degradation, differentiating it from erythromycin A 9-oxime.

Chemical Stability Hydrogen Bonding Storage

Structural Differentiation and Regulatory Identity as Roxithromycin EP Impurity H

12-Deoxyerythromycin 9-Oxime is the chemically defined and regulated impurity 'Roxithromycin EP Impurity H' (CAS 425365-65-7) [1]. This specific derivative, 12-Deoxyerythromycin 9-(E)-[O-[(2-methoxyethoxy)methyl]oxime], is a required reference standard for analytical method validation and quality control in the production of roxithromycin active pharmaceutical ingredient (API) according to European Pharmacopoeia (EP) guidelines [1]. In contrast, erythromycin A 9-oxime is a separate impurity (EP Impurity C) with a different molecular structure and regulatory specification, precluding its use as a substitute .

Analytical Chemistry Quality Control Pharmacopoeial Standards

12-Deoxyerythromycin 9-Oxime: High-Value Application Scenarios in Medicinal Chemistry, Process R&D, and Pharmaceutical Quality Control


Large-Scale Synthesis of Azithromycin and Related 9-Deoxo-9a-Aza Macrolides

Industrial process chemists and R&D teams engaged in the manufacture of azithromycin require 12-Deoxyerythromycin 9-Oxime as the essential and irreplaceable substrate for the patented Beckmann rearrangement step [1]. This compound is the direct precursor to 9-deoxo-12-deoxy-9,12-epoxy-8a,9-didehydro-8a-aza-8a-homoerythromycin A, the key intermediate for azithromycin and other gamithromycin-class veterinary antibiotics. Substitution with erythromycin A 9-oxime is not feasible under these process conditions, making this compound a critical procurement item for any entity utilizing this synthetic route.

Medicinal Chemistry Lead Optimization Against Drug-Resistant Malaria

For medicinal chemistry teams focusing on anti-malarial drug discovery, 12-Deoxyerythromycin 9-Oxime serves as a validated starting point for lead optimization. It demonstrates a quantifiable IC50 of 146.0 µM against the multi-drug-resistant K1 strain of *Plasmodium falciparum*, offering a distinct potency advantage over the parent erythromycin A scaffold (IC50 > 200 µM) [1]. Researchers can use this compound to explore structure-activity relationships (SAR) around the 9-oxime and 12-deoxy motifs to develop new macrolide-based antimalarials with improved potency and selectivity.

Analytical Method Development and Quality Control for Roxithromycin API

Analytical chemists and quality control (QC) laboratories in the generic pharmaceutical industry must procure 12-Deoxyerythromycin 9-Oxime in its capacity as Roxithromycin EP Impurity H [1]. This specific compound is a regulated impurity standard required for the development and validation of HPLC/UPLC methods, as well as for the routine batch release testing of roxithromycin active pharmaceutical ingredient (API) to ensure compliance with European Pharmacopoeia (EP) monographs. Using a generic erythromycin oxime standard would be scientifically and regulatorily invalid, potentially leading to failed ANDA submissions or non-compliant batch release.

Synthesis of Novel 9-Oxime Ether Macrolide Derivatives with Enhanced Oral Bioavailability

Medicinal chemists seeking to improve the oral bioavailability of erythromycin-class antibiotics utilize 12-Deoxyerythromycin 9-Oxime as a platform for designing novel 9-oxime ether prodrugs. The 9-oxime functional group is a validated solution to erythromycin's acid lability, as demonstrated by the 16.2-fold improvement in oral AUC achieved by the clinically successful analog roxithromycin [1]. Starting from 12-Deoxyerythromycin 9-Oxime, researchers can synthesize diverse O-alkyl oxime ether derivatives to screen for candidates with superior pharmacokinetic profiles, leveraging the intrinsic stability conferred by the oxime and the unique 12-deoxy backbone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12-Deoxyerythromycin 9-Oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.